(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol
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Overview
Description
(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom and a methyl group on the thiophene ring, along with a phenyl group attached to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of Substituents: The fluorine and methyl groups are introduced onto the thiophene ring through electrophilic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide in the presence of a base.
Attachment of the Phenyl Group: The phenyl group is introduced through a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative.
Formation of the Methanol Moiety: The final step involves the reduction of the carbonyl group to form the methanol moiety, typically using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (3-Fluoro-5-methylthiophen-2-yl)(phenyl)carboxylic acid.
Reduction: (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methane.
Substitution: (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol.
Scientific Research Applications
(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the fluorine atom enhances its binding affinity to target proteins, while the thiophene ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-5-(trifluoromethyl)phenyl)(5-methylthiophen-2-yl)methanol
- (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)(5-methylthiophen-2-yl)methanol
Uniqueness
(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both fluorine and methyl groups on the thiophene ring, along with the phenylmethanol moiety, makes it a versatile compound with diverse applications in research and industry.
Properties
Molecular Formula |
C12H11FOS |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(3-fluoro-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11FOS/c1-8-7-10(13)12(15-8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3 |
InChI Key |
FTSNNDVFQQLVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(C2=CC=CC=C2)O)F |
Origin of Product |
United States |
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